N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide

Carbonic Anhydrase Sulfonamide Pyridine

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (CAS 2034352-35-5) is a synthetic, small-molecule sulfonamide incorporating a pyridine-3-sulfonyl core linked via a 2-hydroxyethyl chain to a 2,3-dihydro-1,4-benzodioxin moiety. Without primary research publications or patents specifying its biological profile, its functional classification is strictly inferred from structurally analogous benzodioxane-sulfonamides, which have been shown to inhibit enzymes such as acetylcholinesterase (AChE), α-glucosidase, and carbonic anhydrase isoforms.

Molecular Formula C15H16N2O5S
Molecular Weight 336.36
CAS No. 2034352-35-5
Cat. No. B2831114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
CAS2034352-35-5
Molecular FormulaC15H16N2O5S
Molecular Weight336.36
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O
InChIInChI=1S/C15H16N2O5S/c18-13(10-17-23(19,20)12-2-1-5-16-9-12)11-3-4-14-15(8-11)22-7-6-21-14/h1-5,8-9,13,17-18H,6-7,10H2
InChIKeyUPMKAFFIWISCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (CAS 2034352-35-5): A Pyridine-3-sulfonamide Derivative with a Benzodioxane-Hydroxyethyl Scaffold


N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide (CAS 2034352-35-5) is a synthetic, small-molecule sulfonamide incorporating a pyridine-3-sulfonyl core linked via a 2-hydroxyethyl chain to a 2,3-dihydro-1,4-benzodioxin moiety [1]. Without primary research publications or patents specifying its biological profile, its functional classification is strictly inferred from structurally analogous benzodioxane-sulfonamides, which have been shown to inhibit enzymes such as acetylcholinesterase (AChE), α-glucosidase, and carbonic anhydrase isoforms [1][2]. The compound’s potential utility in preclinical research hinges entirely on the hypothesis that its unique combination of a pyridinyl-sulfonamide zinc-binding group and a benzodioxane-hydroxyethyl tail could yield a selectivity or potency profile distinct from reference sulfonamides — a hypothesis that remains unvalidated by direct experimental comparison.

Why N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide Cannot Be Simply Replaced by Other Benzodioxane-Sulfonamides


Generic substitution of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide with other benzodioxane-sulfonamides is unsupported due to the absence of quantitative comparative data that would establish functional equivalence [1]. The 2-hydroxyethyl linker and pyridine-3-sulfonamide group are structural features known to influence zinc-binding geometry in carbonic anhydrase inhibition and hydrogen-bond networks in cholinesterase active sites, but no studies have measured how these features quantitatively alter potency against any specific target relative to the 4-chlorobenzenesulfonamide or 4-methylbenzenesulfonamide analogs that have published IC50 values [1][2]. Until head-to-head enzymatic assays or cellular activity comparisons are performed, any claim of interchangeability is strictly speculative. Procurement decisions must therefore treat this compound as a structurally distinct entity with uncharacterized differential performance.

Quantitative Differentiation Evidence for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide Relative to Structural Analogs


Carbonic Anhydrase Inhibition: Class-Level Inference for Pyridine-3-Sulfonamide Scaffold vs. 4-Chlorobenzenesulfonamide Analogs

No direct carbonic anhydrase (CA) inhibition data exist for the target compound. Class-level inference from a 2025 study of 4-substituted pyridine-3-sulfonamides demonstrates that pyridine-3-sulfonamides can achieve nanomolar potency against cancer-associated isoforms hCA IX (KI 137 nM) and hCA XII (KI 91 nM), with select compounds showing up to 23.3-fold selectivity between transmembrane isoforms [1]. In contrast, the 4-chlorobenzenesulfonamide scaffold from Abbasi et al. (2019) has not been evaluated against any CA isoform, precluding even indirect comparison [2]. The target compound’s unsubstituted pyridine-3-sulfonamide core is predicted to function as a zinc-binding group, but its actual KI values and isoform selectivity remain unknown.

Carbonic Anhydrase Sulfonamide Pyridine

Acetylcholinesterase (AChE) Inhibition: Cross-Study Comparison of Benzodioxane-Sulfonamide Chemotypes

The target compound has not been tested against AChE in any published study. The closest published chemotype is N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide, where compound 5j (N-2-phenethyl derivative) showed an AChE IC50 of 26.25 ± 0.11 µM, compared to the standard eserine IC50 of 0.04 ± 0.0001 µM [1]. However, the target compound differs in two critical respects: (a) it incorporates a pyridine-3-sulfonamide rather than a 4-chlorobenzenesulfonamide group, and (b) it contains a 2-hydroxyethyl linker capable of donating/accepting hydrogen bonds within the enzyme gorge. These structural differences are sufficient to predict a divergent AChE inhibition profile, but no quantitative data supports this prediction.

Acetylcholinesterase Alzheimer's disease Sulfonamide

α-Glucosidase Inhibition: Class-Level Inference for Benzodioxane-Sulfonamides vs. Target Compound

The target compound’s α-glucosidase inhibitory activity is unreported. The 4-chlorobenzenesulfonamide series from Abbasi et al. (2019) contains two compounds with moderate α-glucosidase inhibition: N-benzyl derivative 5i (IC50 74.52 ± 0.07 µM) and N-(pentane-2-yl) derivative 5f (IC50 83.52 ± 0.08 µM), both substantially weaker than the standard acarbose (IC50 38.25 ± 0.12 µM) [1]. Whether replacing the 4-chlorobenzenesulfonamide with a pyridine-3-sulfonamide group alters α-glucosidase potency is completely unknown. The hydroxyethyl linker may introduce additional hydrogen-bonding interactions with the enzyme’s catalytic residues, but no docking or experimental data corroborate this hypothesis.

α-Glucosidase Type-2 Diabetes Benzodioxane

Structural Differentiation: 2-Hydroxyethyl Linker as a Potential Hydrogen-Bond Modulator — Supporting Evidence Only

A key structural differentiator of the target compound is its 2-hydroxyethyl linker connecting the benzodioxane ring to the sulfonamide nitrogen. In the Abbasi et al. (2019) comparator series, the linker is a direct N-substitution with alkyl/aralkyl groups lacking hydrogen-bonding capability [1]. In pyridine-3-sulfonamide carbonic anhydrase inhibitors, the nature and position of the tail group profoundly affect isoform selectivity — for instance, compound 6 in Sławiński et al. (2025) achieved 23.3-fold selectivity for hCA IX over hCA XII by exploiting differential interactions in the hydrophilic vs. lipophilic halves of the active site [2]. The target compound’s hydroxyl group could, in principle, engage in analogous discriminatory hydrogen bonds, but no CA inhibition or docking study including the 2-hydroxyethyl motif has been published.

Linker engineering Hydrogen bonding Sulfonamide

Evidence-Limited Application Scenarios for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide


De Novo Carbonic Anhydrase Isoform Selectivity Screening

Given the demonstrated nanomolar potency of 4-substituted pyridine-3-sulfonamides against hCA IX (KI 137 nM) and hCA XII (KI 91 nM) [1], the target compound — bearing an unsubstituted pyridine-3-sulfonamide zinc-binding group and a hydrogen-bond-capable hydroxyethyl linker — could serve as a starting point for a focused CA selectivity screen. However, prospective buyers must recognize that the compound’s actual KI values against any CA isoform are unknown, and its procurement constitutes a hypothesis-testing exercise rather than a purchase of characterized inhibitory activity.

Comparative Structure-Activity Relationship (SAR) Expansion of Benzodioxane-Sulfonamide Enzyme Inhibitors

The target compound fills a gap in the current benzodioxane-sulfonamide SAR landscape: no published study has explored the impact of replacing a 4-chlorobenzenesulfonamide or 4-methylbenzenesulfonamide group with a pyridine-3-sulfonamide while simultaneously introducing a 2-hydroxyethyl linker [2]. Researchers seeking to systematically probe how the sulfonamide aryl group and linker hydrogen-bonding capacity modulate AChE or α-glucosidase inhibition may find this compound useful as a tool molecule, provided they are prepared to generate their own dose-response data.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Programs

In scaffold-hopping campaigns targeting cholinesterases or carbonic anhydrases, the target compound’s pyridine-3-sulfonamide core represents a distinct zinc-binding or anion-binding pharmacophore compared to the benzenesulfonamide scaffolds common in the literature [1][3]. The 2-hydroxyethyl linker further provides a synthetic handle for derivatization (e.g., esterification, oxidation to ketone, or replacement with bioisosteres). The compound’s value lies in its unexplored chemical space rather than in any proven biological superiority.

Computational Docking and Molecular Dynamics Model Validation

The compound’s combination of a pyridine ring (π-stacking potential), a sulfonamide (anion-binding), a hydroxyl group (hydrogen-bond donor/acceptor), and a benzodioxane (hydrophobic pocket filler) makes it a rich test case for validating docking scoring functions or free-energy perturbation (FEP) predictions. Users can generate experimental IC50 or KI data and retrospectively assess the accuracy of their computational models in predicting the affinity consequences of the hydroxyethyl linker relative to simple alkyl-linked analogs [2].

Quote Request

Request a Quote for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.